3-(Trifluoroacetyl)indole
Description
3-(Trifluoroacetyl)indole is a fluorinated indole derivative characterized by a trifluoroacetyl (-COCF₃) group at the third position of the indole scaffold. This modification significantly alters the compound’s electronic and steric properties, enhancing its lipophilicity, metabolic stability, and receptor-binding affinity compared to non-fluorinated analogues . The trifluoroacetyl group acts as a strong electron-withdrawing moiety, facilitating interactions with biological targets through hydrogen bonding and hydrophobic effects .
Synthetically, this compound is commonly prepared via Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) under reflux conditions. For example, trifluoroacetylation of indole-chalcones with TFAA in tetrahydrofuran (THF) yields 3-trifluoroacetyl derivatives in high purity and yield (Scheme 61, ). This method is efficient and scalable, making it a cornerstone in medicinal chemistry for developing indole-based therapeutics.
Biologically, this compound derivatives exhibit potent anticancer and antiviral activities. For instance, NTRC-824, a 3-trifluoroacetyl-substituted indole, demonstrated 90-fold higher selectivity for the neurotensin receptor NTS2 (IC₅₀ = 38 nM) compared to its non-acetylated analogue (IC₅₀ = 3322 nM) . Additionally, derivatives such as 5e–h showed enhanced cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, attributed to their ability to inhibit tubulin polymerization and induce caspase-dependent apoptosis .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDCXWSHDFQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343338 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14618-45-2 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanistic Pathway
Indole reacts with TFAA under reflux conditions, typically in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The trifluoroacetyl group acts as a strong electron-withdrawing moiety, facilitating electrophilic attack at the indole’s 3-position. The reaction proceeds via a two-step mechanism:
-
Activation of TFAA : The anhydride reacts with indole’s nucleophilic nitrogen, forming a transient acylammonium intermediate.
-
Electrophilic Substitution : The intermediate undergoes intramolecular rearrangement, delivering the trifluoroacetyl group to the 3-position while regenerating the indole’s aromaticity.
Key Data:
| Parameter | Details |
|---|---|
| Reactants | Indole, TFAA (2–3 equiv) |
| Solvent | DCM, THF, or neat TFAA |
| Temperature | Reflux (40–80°C) |
| Reaction Time | 4–12 hours |
| Yield | 30–45% (isolated) |
| Byproducts | Diacylated products (minor) |
The moderate yield (~30%) reported in industrial-scale syntheses stems from competing side reactions, including over-acylation at the 1-position and decomposition of TFAA under prolonged heating.
Alternative Synthetic Routes
Trifluoroacetonitrile as an Acylating Agent
A less common approach employs trifluoroacetonitrile as the acylating agent. While this method avoids the use of anhydrides, it requires stringent conditions, including Lewis acid catalysts (e.g., ZnCl₂) and elevated temperatures. The reaction mechanism parallels Friedel-Crafts acylation, where the nitrile undergoes hydrolysis in situ to generate a reactive trifluoroacetyl species.
Key Data:
| Parameter | Details |
|---|---|
| Reactants | Indole, CF₃CN (excess) |
| Catalyst | ZnCl₂ (10 mol%) |
| Solvent | Toluene |
| Temperature | 100–120°C |
| Yield | Not reported (literature sparse) |
This method remains underutilized due to challenges in controlling nitrile reactivity and achieving satisfactory regioselectivity.
Optimization Strategies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance the solubility of indole and stabilize the acylammonium intermediate, whereas nonpolar solvents (e.g., toluene) reduce side reactions. Elevated temperatures (60–80°C) accelerate the reaction but risk TFAA decomposition, necessitating a balance between rate and selectivity.
Chemical Reactions Analysis
Cyclization-Rearrangement Reactions
3-(Trifluoroacetyl)indole undergoes catalytic cyclization-rearrangement with isocyanoacetates in the presence of silver acetate, yielding β-trifluoromethylated dehydrotryptophan derivatives . This reaction proceeds via a four-membered transition state, where the trifluoroacetyl group facilitates nucleophilic attack and subsequent rearrangement.
Example Reaction:
textThis compound + Isocyanoacetate → β-Trifluoromethylated Dehydrotryptophan Derivative Catalyst: AgOAc, Solvent: DCM, Yield: 65–78%
Nitration Reactions
Electrophilic nitration of this compound derivatives using trifluoroacetyl nitrate (generated from ammonium tetramethyl nitrate and trifluoroacetic anhydride) occurs regioselectively at the indole C3 position . This method avoids acidic or metal catalysts, making it suitable for sensitive substrates.
Optimized Conditions:
| Entry | Substrate | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Boc Indole | CF₃COONO₂ | 25 | 1 | 91 |
| 2 | 1-Methylindole | CF₃COONO₂ | 25 | 1.5 | 68 |
Mechanism:
-
Trifluoroacetyl nitrate acts as the electrophilic nitrating agent.
-
The reaction proceeds via a four-membered transition state, stabilized by electron-withdrawing effects of the trifluoroacetyl group.
1,2-Migration Reactions
Trifluoromethanesulfonic acid (TfOH) promotes 1,2-migration of substituents from the C3 to C2 position on the indole ring . This method is effective for alkyl and aryl groups, retaining stereochemistry during migration.
Reaction Optimization:
| Entry | Acid (Equiv.) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | TfOH (3.0) | Reflux | 65 |
| 2 | TfOH (2.1) | Reflux | 78 |
Application:
-
Migrated products serve as precursors for spiro indoline-3-one derivatives via cyclization with m-CPBA.
Deprotection and Trifluoroacetylation
During deprotection with trifluoroacetic acid (TFA), this compound derivatives can form as byproducts via trifluoroacetylation of indole intermediates . This side reaction highlights the electrophilic character of TFA under acidic conditions.
Example:
textN-Protected Indole → this compound (Byproduct) Conditions: TFA, RT, Yield: ~25% (as impurity)
Nucleophilic Substitution
The trifluoromethyl ketone moiety undergoes nucleophilic substitution with amines and alcohols, enabling functionalization at the carbonyl carbon. For example, reaction with hydroxylamine yields oxime derivatives .
Key Transformation:
textThis compound + NH₂OH → 3-(Trifluoroacetyloxime)indole Conditions: EtOH, Reflux, Yield: 60–75%
Scientific Research Applications
Chemical Applications
1. Reactant in Organic Synthesis
3-(Trifluoroacetyl)indole serves as a crucial reactant in the enantioselective synthesis of indoles. It is commonly used in palladium-catalyzed kinetic asymmetrical alkylation reactions, which are vital for producing chiral compounds necessary in pharmaceuticals and agrochemicals.
2. Formation of Michael Adducts
The compound is involved in the formation of Michael adducts via the Baylis-Hillman reaction, showcasing its versatility in organic synthesis. This property allows for the development of complex molecular architectures that are essential in drug design.
3. Synthesis of Indole Derivatives
this compound can be transformed into various derivatives, including tetracyclic indole derivatives and benzo[a]pyrano-[4,3-b]indoles. Such transformations highlight its utility as a building block in organic synthesis.
Biological Applications
1. Antiplasmodial Activity
Recent studies have evaluated N-(3-trifluoroacetyl-indol-7-yl)acetamides for their potential antiplasmodial properties against Plasmodium falciparum, the malaria-causing parasite. Compounds with trifluoroacetyl groups exhibited moderate to significant antiplasmodial activity, with IC50 values indicating their effectiveness . The presence of the trifluoroacetyl group enhances lipophilicity and metabolic stability, contributing to improved biological activity compared to their unsubstituted counterparts.
2. Inhibition of Mast Cell Tryptase
In medicinal chemistry, this compound has been utilized in developing mast cell tryptase inhibitors. These inhibitors are crucial for treating allergic conditions and other related diseases, showing promise in therapeutic applications.
Industrial Applications
1. Scale-Up Synthesis
While specific industrial production methods for this compound are not extensively documented, the synthetic routes involving trifluoroacetic anhydride can be scaled up for industrial applications. This scalability is critical for producing compounds on a larger scale for commercial use.
Data Summary Table
Case Studies
Case Study 1: Antiplasmodial Evaluation
A study evaluated several N-(indol-7-yl)acetamides, including those with 3-trifluoroacetyl substitutions, against the chloroquine-sensitive strain of P. falciparum. The findings indicated that certain structural modifications significantly enhanced antiplasmodial activity, suggesting a relationship between structure and biological efficacy .
Case Study 2: Synthesis of Indole Derivatives
Research highlighted the synthesis of novel indole Schiff base compounds containing 3-trifluoroacetyl groups. These compounds were tested for antifungal activity against various pathogens, demonstrating the broad applicability of this compound in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetyl)indole involves its interaction with various molecular targets and pathways. For instance, in the catalytic cyclization-rearrangement reaction, the compound undergoes a series of transformations facilitated by the silver acetate catalyst, leading to the formation of β-trifluoromethylated dehydrotryptophan derivatives . The stability of ion pair intermediates during the reaction with trifluoroacetic anhydride has also been studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 3-(trifluoroacetyl)indole are distinct from other indole derivatives due to the unique properties of the trifluoroacetyl group. Below is a systematic comparison with structurally related compounds:
Substituent Effects at the C-3 Position
- Key Insight : The trifluoroacetyl group’s electronegativity and steric bulk confer superior metabolic stability and target affinity over acetyl or formyl groups. For example, NTRC-824’s trifluoroacetyl moiety increases NTS2 selectivity by 90-fold compared to its acetyl counterpart .
Positional Isomerism: C-3 vs. C-6 Substitution
| Compound | Substituent Position | Key Differences |
|---|---|---|
| This compound | C-3 | Optimal for tubulin binding and apoptosis induction; aligns with receptor pockets |
| 6-(Trifluoromethyl)indole | C-6 | Altered spatial orientation; reduced compatibility with colchicine-binding sites |
- Key Insight : Substitution at C-3 is critical for maintaining interactions with tubulin’s colchicine-binding site, as demonstrated by molecular docking studies of 3-trifluoroacetyl derivatives .
Comparison with N-Substituted Trifluoroacetyl Indoles
| Compound | Substituent Position | Key Properties |
|---|---|---|
| N-Trifluoroacetyl-3-methylindole | N-COCF₃, C-3-CH₃ | Increased steric hindrance; potential for altered pharmacokinetics |
| This compound | C-3-COCF₃ | Direct electronic modulation of indole’s aromatic system; enhanced bioactivity |
- Key Insight : N-Trifluoroacetylation may reduce metabolic degradation but can sterically hinder target engagement, whereas C-3 substitution optimizes both stability and activity .
Functional Group Reactivity
- 3-(2-Haloacyl)indoles (e.g., -COCH₂Cl): These derivatives are highly reactive intermediates for synthesizing heterocycles but lack the stability of trifluoroacetylindoles. Their haloacyl groups undergo nucleophilic substitution, limiting their utility in drug development .
- 3-(Tetramethylcyclopropanecarbonyl)indole: The cyclopropane ring introduces rigidity, enabling cannabimimetic activity via cannabinoid receptor modulation, a distinct pathway from trifluoroacetylindoles’ tubulin inhibition .
Biological Activity
3-(Trifluoroacetyl)indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Indole derivatives are known for their significant pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The introduction of a trifluoroacetyl group at the 3-position of the indole framework enhances its biological activity by modifying its interaction with biological targets. This modification can lead to improved binding affinities and selectivity towards specific receptors.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of indole with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. This process results in the formation of the trifluoroacetylated indole derivative, which can then be purified for further biological evaluation.
3.1 Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative properties of 3-trifluoroacetyl-substituted indoles against human lung (A549) and cervical (HeLa) cancer cell lines. The results indicated that the presence of the trifluoroacetyl group significantly increased cytotoxicity compared to unsubstituted analogs:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7-acetamido-5-bromoindole | 4.5 | A549 |
| 3-trifluoroacetyl-7-acetamido | 2.1 | A549 |
| C-3 unsubstituted analog | 8.0 | HeLa |
| 3-trifluoroacetyl analog | 3.5 | HeLa |
The enhanced activity is attributed to the strong hydrogen bond acceptor properties of the trifluoroacetyl group, facilitating interactions with biological receptors involved in cell proliferation and apoptosis .
3.2 Antiviral Activity
Indole derivatives, including this compound, have shown promising antiviral properties. Studies indicate that indoles can inhibit viral replication effectively. For instance, similar compounds have been tested against influenza A virus (IAV), demonstrating their potential as antiviral agents:
| Compound | Viral Load Reduction (%) | Concentration (mg/kg) |
|---|---|---|
| Indole-3-carboxaldehyde | 70 | 12 |
| 3-indoleacetonitrile | 85 | 20 |
These results suggest that modifications at the indole structure can enhance antiviral efficacy by improving interaction with viral proteins .
3.3 Antimalarial Activity
In addition to anticancer and antiviral activities, some studies have explored the antimalarial potential of trifluoroacetylated indoles. For example, compounds derived from 7-aminoindoles have shown moderate antiplasmodial activity against Plasmodium falciparum:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| N-(3-trifluoroacetyl-indol-7-yl)acetamide | 2.52 | 0.23 |
| C-3 unsubstituted precursor | 1.43 | 0.13 |
The presence of the trifluoroacetyl group was found to enhance lipophilicity and metabolic stability, contributing to increased antimalarial activity .
The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets within cells:
- Receptor Binding : The indole moiety binds to specific receptors, modulating their activity.
- Inhibition of Enzymatic Activity : The trifluoroacetyl group enhances binding affinity to enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through various signaling mechanisms.
5. Conclusion
The biological activity of this compound highlights its potential as a therapeutic agent across multiple disease states, including cancer and viral infections. Its unique structural features contribute to enhanced interactions with biological targets, making it a valuable compound for further research and development in medicinal chemistry.
Q & A
Basic Question: What are the common synthetic methods for preparing 3-(Trifluoroacetyl)indole, and how do reaction conditions influence product selectivity?
Answer:
this compound is typically synthesized via base-promoted coupling reactions between indole derivatives and trifluoroacetimidoyl chlorides. For example, NaH is used as a base to facilitate nucleophilic substitution at the indole nitrogen or carbon positions, depending on the substrate's reactivity.
- Indole-3-carbaldehyde reacts at the C2 position due to reduced nucleophilicity at the nitrogen .
- Indole-3-carboxylic acid undergoes cyclization via intramolecular nucleophilic addition of the carboxylic oxygen to the fluorinated imine, forming trifluoromethylated dihydropyranoindolones .
Key Factors for Selectivity:
| Substrate | Reactivity Site | Product | Base/Catalyst |
|---|---|---|---|
| Indole | N1 | 27-A | NaH |
| Indole-3-carbaldehyde | C2 | 27-B | NaH |
| Indole-3-carboxylic acid | Intramolecular O→C=N | 27-C | NaH |
Advanced Question: How does the trifluoroacetyl group modulate the electronic environment of indole, and what implications does this have for regioselective electrophilic substitution?
Answer:
The trifluoroacetyl group is a strong electron-withdrawing group that deactivates the pyrrole ring of indole, shifting electrophilic substitution from the traditional C3 position to the benzene ring. This electronic perturbation enables selective functionalization at positions less reactive in unmodified indoles. For example:
- Nitration Studies : Trifluoroacetylation of L-tryptophan derivatives directs electrophiles to the benzene ring rather than the pyrrole system, enabling site-specific modifications .
- Heck Reactions : The trifluoroacetyl group acts as a transient protecting group, enhancing selectivity in palladium-catalyzed cross-couplings. Its removal under reaction conditions simplifies product isolation .
Mechanistic Insight:
- DFT Calculations : Reveal reduced electron density at the C3 position due to inductive effects of the -CF₃ group, validated by molecular electrostatic potential (MEP) maps .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound derivatives?
Answer:
Structural elucidation relies on a combination of:
- ¹H/¹³C NMR : To identify substitution patterns and confirm regioselectivity. For example, downfield shifts in ¹H NMR (δ 8.5–9.0 ppm) indicate trifluoroacetyl group attachment .
- 19F NMR : Distinct singlets (δ -70 to -75 ppm) confirm the presence of the -CF₃ group .
- XRD : Resolves ambiguities in regiochemistry, particularly for cyclized products like 4,9-dihydropyranoindolones .
Advanced Question: How can researchers resolve contradictions in reported reactivity of trifluoroacetylated indoles with diverse nucleophiles?
Answer:
Discrepancies often arise from substrate steric effects, solvent polarity, and base strength. For example:
- Nucleophilic Sites in Benzothiazoles : Despite having N and S nucleophilic sites, only N-substitution occurs with trifluoroacetimidoyl chlorides under NEt₃ catalysis due to higher thiophilicity of sulfur .
- Steric Hindrance : Bulky alcohols require stronger Lewis acids (e.g., Bi(OTf)₃) for efficient O-benzylation with PMB-NPTFA reagents .
Experimental Design Recommendations:
- Conduct kinetic studies to compare reaction pathways.
- Use computational models (DFT) to predict nucleophilic attack sites under varying conditions .
Basic Question: What are the stability and storage requirements for this compound derivatives?
Answer:
- Stability : The trifluoroacetyl group enhances stability; derivatives like PMB-NPTFA remain reactive for >2 months under air .
- Storage : Store at 0–6°C in anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the -CF₃ group .
Advanced Question: How does the trifluoroacetyl group influence the biological activity of indole derivatives in medicinal chemistry?
Answer:
While not directly addressed in the evidence, methodological insights suggest:
- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, enhancing pharmacokinetic profiles.
- Target Binding : Electron withdrawal may alter binding affinities to enzymes (e.g., kinases) via steric or electronic effects.
Research Gap : Limited data exist on in vivo efficacy; future studies should combine SAR analyses with in vitro ADMET profiling.
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity Data : Limited in evidence, but analogous trifluoroacetylated compounds show moderate toxicity (LD₅₀ > 200 mg/kg in rodents).
- Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation of fine powders .
Advanced Question: Can this compound serve as a precursor for synthesizing heterocyclic libraries via tandem reactions?
Answer:
Yes, its reactivity supports:
- Tandem Heck-Coupling : Palladium-catalyzed reactions enable sequential functionalization, forming polycyclic indoles .
- Cyclopropanation : Under Rh catalysis, trifluoroacetylated indoles undergo [2+1] cycloadditions with diazo compounds.
Example Protocol:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, DMF, 80°C | C3-arylated indole | 75% |
| 2 | TFA removal (in situ) | Deprotected indole | 90% |
Basic Question: How is the purity of this compound derivatives assessed during synthesis?
Answer:
- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns or trifluoroacetyl-specific GC methods .
- Melting Point Analysis : Sharp MPs (e.g., 167°C for indole-3-acetic acid derivatives) indicate high purity .
Advanced Question: What computational tools are recommended for predicting the reactivity of trifluoroacetylated indoles?
Answer:
- DFT (Gaussian, ORCA) : Optimize geometries and calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., DMSO vs. toluene) .
Case Study : DFT-predicted bond lengths in this compound match XRD data within 0.02 Å .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
